BenchChemオンラインストアへようこそ!

Mal-PEG4-VA-PBD

ADC Linker Chemistry PEGylation Aggregation

Mal-PEG4-VA-PBD is a drug-linker conjugate for ADC development combining a PBD dimer payload, maleimide-terminated PEG4 spacer, and cathepsin B-cleavable Val-Ala dipeptide linker. Unlike Val-Cit linkers, the Val-Ala sequence offers distinct protease kinetics, while PEG4 enhances solubility and prevents aggregation—enabling higher DAR homogeneity. Validated by clinical ADCs (loncastuximab tesirine, rovalpituzumab tesirine). Substitution with non-PEGylated or alternative dipeptide constructs risks altered therapeutic index. For site-specific cysteine conjugation. Request quote today.

Molecular Formula C68H79N9O17
Molecular Weight 1294.4 g/mol
Cat. No. B12424289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-VA-PBD
Molecular FormulaC68H79N9O17
Molecular Weight1294.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O
InChIInChI=1S/C68H79N9O17/c1-42(2)64(74-61(79)19-24-89-26-28-91-30-31-92-29-27-90-25-20-69-60(78)18-21-75-62(80)16-17-63(75)81)66(83)72-43(3)65(82)73-48-12-8-44(9-13-48)46-32-49-38-70-54-36-58(56(87-5)34-52(54)67(84)76(49)40-46)93-22-7-23-94-59-37-55-53(35-57(59)88-6)68(85)77-41-47(33-50(77)39-71-55)45-10-14-51(86-4)15-11-45/h8-17,34-43,49-50,64H,7,18-33H2,1-6H3,(H,69,78)(H,72,83)(H,73,82)(H,74,79)/t43-,49-,50-,64-/m0/s1
InChIKeyNYVRJRVPDLPKGD-DEVGTKRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-VA-PBD: A Cathepsin B-Cleavable Drug-Linker Conjugate for ADC Procurement


Mal-PEG4-VA-PBD (CAS 1342820-68-1, MW 1294.40, formula C₆₈H₇₉N₉O₁₇) is a drug-linker conjugate for antibody-drug conjugate (ADC) development. It comprises the potent DNA cross-linking pyrrolobenzodiazepine (PBD) dimer payload linked via a maleimide-terminated PEG4 spacer and a valine-alanine (VA) dipeptide linker . The maleimide group enables conjugation to thiols on antibodies, the PEG4 spacer confers hydrophilicity to mitigate payload aggregation, and the VA dipeptide serves as a substrate for the lysosomal protease cathepsin B, allowing for payload release within tumor cells .

Why Generic Substitution of Mal-PEG4-VA-PBD Fails in ADC Research


In-class PBD-based drug-linker conjugates cannot be interchanged without risk of altering ADC performance. Variations in linker composition—particularly PEG spacer length and the choice between cleavable dipeptide sequences (e.g., Val-Ala vs. Val-Cit)—directly impact hydrophilicity, aggregation propensity, drug-to-antibody ratio (DAR) homogeneity, and the kinetics of protease-mediated payload release . For example, ADCs employing PEGylated linkers exhibit superior solubility and reduced aggregation compared to those with non-PEGylated or shorter PEG linkers, a critical parameter for successful bioconjugation and in vivo performance . Consequently, substitution of Mal-PEG4-VA-PBD with a structurally distinct linker-payload construct necessitates full re-optimization of the ADC and may compromise key properties that determine therapeutic index .

Quantitative Procurement Evidence for Mal-PEG4-VA-PBD vs. ADC Linker Analogs


Enhanced Hydrophilicity: PEG4 Spacer Reduces ADC Aggregation vs. Non-PEGylated Linkers

Mal-PEG4-VA-PBD incorporates a tetra(ethylene glycol) (PEG4) spacer, a feature that confers enhanced hydrophilicity to the drug-linker construct. This is a critical advantage over non-PEGylated PBD-linker analogs. The incorporation of PEG4 is supported by evidence demonstrating that PEGylated linkers improve the solubility of the drug-linker conjugate, which is crucial for its administration and distribution in vivo . Furthermore, this increased hydrophilicity is necessary to accommodate high drug loadings on the antibody and mitigates the risk of aggregation, a common failure mode for highly hydrophobic payloads like PBD dimers [1].

ADC Linker Chemistry PEGylation Aggregation

PEG4-VA Linker Platform: Core Component of the Clinically Validated Tesirine Payload

The Mal-PEG4-VA-PBD structure is a variant of the clinically validated tesirine (SG3249) drug-linker platform. Tesirine consists of the PBD dimer warhead SG3199 linked via a cathepsin B-cleavable valine-alanine dipeptide and a PEG8 spacer [1]. Mal-PEG4-VA-PBD contains an identical VA protease-cleavable trigger and maleimide conjugation handle, with a shorter PEG4 spacer. The tesirine platform has demonstrated potent cytotoxicity in vitro and in vivo as part of ADCs like loncastuximab tesirine (Zynlonta), which is FDA-approved . SG3199, the PBD warhead component, shows a mean GI₅₀ of 151.5 pM against a panel of human cancer cell lines, confirming the potency of the PBD payload class [2].

Clinical ADC Tesirine PBD Dimer

Enzymatic Cleavage Specificity: Val-Ala vs. Val-Cit Linker Processing Kinetics

Mal-PEG4-VA-PBD contains a valine-alanine (Val-Ala) dipeptide linker, which is a substrate for the lysosomal protease cathepsin B. The choice of dipeptide sequence affects the rate and specificity of payload release. Comparative studies indicate that the stereochemistry of the linker can dramatically affect potency; for instance, a VC(S)-PBD ADC was found to be at least 20-fold more cytotoxic than the corresponding VC(R)-PBD ADC, demonstrating the sensitivity of ADC activity to linker composition [1]. While Val-Ala and Val-Cit (valine-citrulline) are both cathepsin B-cleavable, studies on the stability of toxin linkers in sub-cellular fractions show that different linkers (e.g., vedotin (Val-Cit), deruxtecan, and tesirine) exhibit distinct cleavage kinetics [2]. This underscores that Val-Ala and Val-Cit linkers are not interchangeable and can yield different ADC catabolite profiles and in vivo efficacies [3].

Linker Cleavage Cathepsin B Lysosomal Processing

Best Application Scenarios for Mal-PEG4-VA-PBD in ADC Research & Development


Development of Novel ADCs Targeting Solid and Hematologic Tumors

Mal-PEG4-VA-PBD is ideally suited for constructing ADCs aimed at a wide range of cancer targets. Its PBD dimer payload is a potent DNA cross-linker, and the valine-alanine linker enables intracellular release following receptor-mediated endocytosis . The technology is validated by clinical ADCs like loncastuximab tesirine (CD19) and rovalpituzumab tesirine (DLL3), demonstrating the broad applicability of this linker-payload class in oncology [1].

Engineering ADCs with Controlled Drug-to-Antibody Ratios (DAR)

The maleimide handle of Mal-PEG4-VA-PBD facilitates conjugation to engineered cysteine residues on antibodies, enabling site-specific conjugation strategies. This approach yields ADCs with a more homogeneous DAR and improved pharmacokinetic profiles compared to stochastic conjugation methods . The hydrophilic PEG4 spacer further supports higher DAR species by mitigating aggregation, as noted in studies showing hydrophilic linkers are necessary to accommodate high drug loadings [1].

Investigating Cathepsin B-Dependent Payload Release Mechanisms

Researchers investigating the cellular pharmacology of ADCs can utilize Mal-PEG4-VA-PBD as a tool to probe cathepsin B-mediated linker cleavage. The valine-alanine dipeptide is a defined substrate for this lysosomal protease, and the PBD dimer payload provides a potent readout for intracellular delivery and activity . The linker's sensitivity to stereochemistry and its distinct processing pathway compared to Val-Cit linkers make it a valuable comparator in mechanistic studies [1].

Comparative Preclinical ADC Candidate Screening

Mal-PEG4-VA-PBD can serve as a benchmark linker-payload for screening new antibody candidates. Its well-characterized properties—including the defined PEG4 spacer for solubility and the Val-Ala linker for enzymatic cleavage—provide a consistent platform for evaluating the impact of antibody target, affinity, and internalization rate on ADC efficacy . This reduces variables in early-stage development, allowing for more direct comparisons of antibody leads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG4-VA-PBD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.